molecular formula C7H5BrF3N B1532880 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine CAS No. 1010422-51-1

5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B1532880
CAS No.: 1010422-51-1
M. Wt: 240.02 g/mol
InChI Key: MIJYRALTRQVVAF-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N . It has a molecular weight of 240.02 . The compound is typically stored at room temperature and is available in solid, semi-solid, liquid, or lump form .


Synthesis Analysis

The synthesis of this compound involves several steps. An amination replacement reaction involving 4H-pyran-4-one intermediate with ammonia at 65 °C produces pyridin-4(1H)-one, which is then treated with POBr3 to generate the bromide intermediate .


Molecular Structure Analysis

The linear formula of this compound is C7H5BrF3N . The structure includes a pyridine ring with bromo, methyl, and trifluoromethyl substituents.


Chemical Reactions Analysis

The bromide intermediate formed in the synthesis process can undergo a Pd-catalyzed coupling reaction with 4-methyl-2-acetaminothiazole. This reaction is followed by hydrolysis in the presence of 6 M HCl to form another intermediate .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

5-Bromo-4-methyl-2-(trifluoromethyl)pyridine serves as a precursor in the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown various biological activities, including anti-thrombolytic and biofilm inhibition effects (Gulraiz Ahmad et al., 2017).

Spectroscopic and Optical Studies

The compound has been the subject of detailed spectroscopic analysis, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies using density functional theory (DFT) have been conducted to understand its structural and electronic properties, including its nonlinear optical (NLO) characteristics. These studies contribute to our understanding of the molecule's potential applications in materials science and optical technologies (H. Vural & M. Kara, 2017).

Antimicrobial Activities

Research has also explored the antimicrobial properties of derivatives synthesized from this compound, indicating their potential in developing new antimicrobial agents. This aligns with the broader scientific endeavor to find new solutions to antibiotic resistance (H. Vural & M. Kara, 2017).

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors, providing insights into their potential applications in protecting metals from corrosion, especially in acidic mediums containing chloride. This research is crucial for industries where metal longevity and integrity are critical (H. M. El-Lateef et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin and eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

The unique properties of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine make it a valuable compound in various fields. Its derivatives are used in the protection of crops from pests . Several pharmaceutical and veterinary products containing the compound have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methyl-2-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed α-arylation reactions, which are crucial in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can act as a substrate for certain enzymes, facilitating the transfer of functional groups in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity and downstream signaling events.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, this compound can interact with DNA and RNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include damage to vital organs, disruption of metabolic processes, and alterations in normal physiological functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and other mitochondrial functions.

Properties

IUPAC Name

5-bromo-4-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYRALTRQVVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738405
Record name 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010422-51-1
Record name 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methyl-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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